molecular formula C14H15FN4O B7643271 N-[(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)methyl]-2-fluorobenzamide

N-[(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)methyl]-2-fluorobenzamide

Numéro de catalogue B7643271
Poids moléculaire: 274.29 g/mol
Clé InChI: YLDTYPGOTGRVNA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)methyl]-2-fluorobenzamide, also known as TAK-915, is a novel small molecule that has been developed as a potential treatment for neuropsychiatric disorders. It is a highly selective, orally active inhibitor of the enzyme phosphodiesterase 2A (PDE2A), which is involved in the regulation of intracellular signaling pathways in the brain.

Mécanisme D'action

The primary target of N-[(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)methyl]-2-fluorobenzamide is PDE2A, which is a key regulator of cAMP and cGMP signaling in the brain. By inhibiting PDE2A, this compound increases the levels of cAMP and cGMP, which in turn modulate intracellular signaling pathways and enhance synaptic plasticity. This leads to improved cognitive function and reduced anxiety-like behavior in preclinical models of neuropsychiatric disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life in rats and dogs. It is also highly selective for PDE2A, with no significant activity against other PDE isoforms or other receptors. In preclinical studies, this compound has been well-tolerated at doses up to 100 mg/kg, with no significant adverse effects observed.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of N-[(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)methyl]-2-fluorobenzamide is its high selectivity for PDE2A, which makes it a valuable tool for studying the role of this enzyme in neuropsychiatric disorders. However, one limitation of this compound is its relatively low potency, which may limit its usefulness in certain experimental settings. Additionally, the synthesis of this compound is complex and low-yielding, which may make it difficult to scale up for large-scale studies.

Orientations Futures

There are several potential future directions for the development of N-[(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)methyl]-2-fluorobenzamide and related compounds. One area of focus is the optimization of the synthesis method to improve the yield and scalability of the process. Another area of interest is the exploration of the therapeutic potential of this compound in clinical studies of neuropsychiatric disorders. Additionally, the development of more potent and selective PDE2A inhibitors may lead to the discovery of novel treatments for these conditions.

Méthodes De Synthèse

The synthesis of N-[(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)methyl]-2-fluorobenzamide involves several steps, starting from commercially available starting materials. The key step is the formation of the triazole ring by the reaction of 4-cyclopropyl-5-methyl-1H-1,2,4-triazole-3-carboxylic acid with 2-fluoro-4-nitrobenzoyl chloride. The resulting intermediate is then reduced to the corresponding amine and coupled with 4-(tert-butoxycarbonylamino)methylphenylboronic acid to give the final product. The overall yield of the synthesis is reported to be around 10%.

Applications De Recherche Scientifique

N-[(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)methyl]-2-fluorobenzamide has been extensively studied in preclinical models of neuropsychiatric disorders, including schizophrenia, depression, and cognitive impairment. In these studies, this compound has been shown to improve cognitive function, reduce anxiety-like behavior, and enhance social interaction. The mechanism of action of this compound is thought to involve the modulation of intracellular signaling pathways, including the cyclic AMP (cAMP) and cyclic GMP (cGMP) pathways, which are important for neuronal signaling and synaptic plasticity.

Propriétés

IUPAC Name

N-[(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)methyl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN4O/c1-9-17-18-13(19(9)10-6-7-10)8-16-14(20)11-4-2-3-5-12(11)15/h2-5,10H,6-8H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLDTYPGOTGRVNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1C2CC2)CNC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.